molecular formula C9H16Cl2O B14654167 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL CAS No. 52183-66-1

1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL

Cat. No.: B14654167
CAS No.: 52183-66-1
M. Wt: 211.13 g/mol
InChI Key: NRRRCYPFIKRDAN-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is an organic compound characterized by the presence of two chlorine atoms, two methyl groups, and a double bond within its heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL typically involves the chlorination of 2,6-dimethylhept-5-en-2-ol. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the double bond can influence its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylhept-5-en-2-ol: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.

    1,1-Dichloroheptane: Lacks the double bond and methyl groups, resulting in different chemical properties.

    2,6-Dichlorohept-5-en-2-ol: Contains chlorine atoms at different positions, leading to variations in reactivity and applications.

Uniqueness

1,1-Dichloro-2,6-dimethylhept-5-EN-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for selective reactions and interactions, making it valuable in various research and industrial applications.

Properties

CAS No.

52183-66-1

Molecular Formula

C9H16Cl2O

Molecular Weight

211.13 g/mol

IUPAC Name

1,1-dichloro-2,6-dimethylhept-5-en-2-ol

InChI

InChI=1S/C9H16Cl2O/c1-7(2)5-4-6-9(3,12)8(10)11/h5,8,12H,4,6H2,1-3H3

InChI Key

NRRRCYPFIKRDAN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C(Cl)Cl)O)C

Origin of Product

United States

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